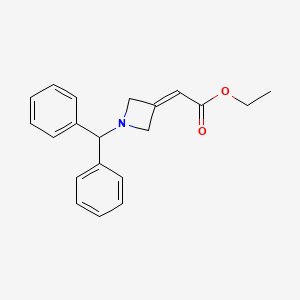

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Description

Properties

IUPAC Name |

ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-2-23-19(22)13-16-14-21(15-16)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,2,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUAPMICLHEYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699840 | |

| Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158602-32-5 | |

| Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS 158602-32-5): Properties, Synthesis, and Characterization

This document provides a comprehensive technical overview of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, a specialized organic building block. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's physicochemical properties, outlines a robust synthetic pathway based on established chemical principles, details expected analytical signatures for structural confirmation, and discusses its applications and safety considerations.

Compound Identification and Physicochemical Properties

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a complex molecule featuring a benzhydryl-protected four-membered azetidine ring functionalized with an exocyclic α,β-unsaturated ester. This combination of a bulky, lipophilic protecting group and a reactive Michael acceptor makes it a valuable intermediate in synthetic and medicinal chemistry.

Figure 1: Chemical Structure of the title compound.

| Property | Value | Source |

| CAS Number | 158602-32-5 | [1] |

| Molecular Formula | C₂₀H₂₁NO₂ | [1] |

| Molecular Weight | 307.39 g/mol | [1] |

| Appearance | Solid | |

| SMILES | O=C(OCC)/C=C1CN(C(C2=CC=CC=C2)C3=CC=CC=C3)C/1 | [1] |

| InChI Key | MMUAPMICLHEYFY-UHFFFAOYSA-N | |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Mechanistic Insights

The molecular architecture of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate strongly suggests its synthesis via the Wittig reaction , a cornerstone of organic chemistry for alkene formation.[2][3] This Nobel Prize-winning reaction facilitates the conversion of a ketone to an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[2][4]

Causality of Experimental Design: The Wittig reaction is the chosen pathway because it precisely and efficiently constructs the required exocyclic carbon-carbon double bond from a ketone precursor. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct, providing a strong thermodynamic driving force.[4]

The synthesis involves two key precursors:

-

1-Benzhydrylazetidin-3-one (CAS 40320-60-3): This ketone provides the azetidine core.[5][6] It is itself a valuable intermediate in medicinal chemistry, notably used in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors.[7] It can be synthesized via the oxidation of 1-benzhydrylazetidin-3-ol.[8]

-

Ethyl (triphenylphosphoranylidene)acetate (CAS 1099-45-2): This is a stabilized phosphorus ylide.[9] Its stability allows for easier handling compared to non-stabilized ylides and, while less reactive, it is well-suited for reaction with ketones like our azetidinone precursor.[9][10] It is a commercially available white crystalline powder.[9]

Figure 2: Wittig reaction for synthesis.

Experimental Protocol: Wittig Olefination

This protocol is a representative procedure based on standard Wittig reaction conditions.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-Benzhydrylazetidin-3-one (1.0 eq).

-

Reagent Addition: Add Ethyl (triphenylphosphoranylidene)acetate (1.1 to 1.5 eq). The slight excess of the ylide ensures complete consumption of the more valuable ketone.

-

Solvation: Add anhydrous tetrahydrofuran (THF) or toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction: Stir the mixture under a nitrogen atmosphere. Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the reactants and the newly formed alkene product.

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct. This is best achieved via column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.[11]

-

Isolation: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate as a solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system for structural verification.

Figure 3: Workflow for synthesis and characterization.

Predicted Spectroscopic Data

While experimental spectra are definitive, the expected signals can be reliably predicted from the structure.

¹H NMR Spectroscopy:

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| CH₃ (Ethyl) | ~1.2-1.3 | Triplet (t) | 3H | Ethyl methyl group |

| CH₂ (Ethyl) | ~4.1-4.2 | Quartet (q) | 2H | Ethyl methylene group |

| Azetidine CH₂ | ~3.0-3.5 | Multiplet (m) | 4H | Protons on the azetidine ring |

| Vinylic CH | ~5.6-5.8 | Singlet (s) or Triplet (t) | 1H | Alkene proton |

| Benzhydryl CH | ~4.4-4.6 | Singlet (s) | 1H | Methine proton of benzhydryl group |

| Aromatic CH | ~7.2-7.5 | Multiplet (m) | 10H | Protons on the two phenyl rings |

¹³C NMR Spectroscopy:

| Carbon | Predicted δ (ppm) | Assignment |

|---|---|---|

| C=O | ~166 | Ester carbonyl carbon |

| C=C H | ~160 | Quaternary alkene carbon |

| C =CH | ~115 | Vinylic methine carbon |

| Aromatic C | ~125-145 | Phenyl ring carbons |

| Benzhydryl C | ~75-80 | Methine carbon of benzhydryl group |

| O-C H₂ | ~60 | Ethyl methylene carbon |

| Azetidine C | ~55-65 | Azetidine ring carbons |

| C H₃ | ~14 | Ethyl methyl carbon |

Infrared (IR) Spectroscopy:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |

|---|---|---|

| C=O (Ester) | ~1710-1730 | Strong, sharp stretch |

| C=C (Alkene) | ~1640-1660 | Medium stretch |

| C-O (Ester) | ~1150-1250 | Strong stretch |

| C-H (Aromatic) | ~3030-3080 | Stretch |

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): Expected at m/z ≈ 307.39, corresponding to the molecular weight.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage to form the stable benzhydryl cation ([C₁₃H₁₁]⁺, m/z = 167).

Reactivity and Applications in Drug Discovery

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is primarily utilized as a versatile intermediate in organic synthesis.

-

Chemical Reactivity: The molecule possesses two key reactive sites:

-

α,β-Unsaturated Ester: This moiety is a classic Michael acceptor, susceptible to nucleophilic conjugate addition by a wide range of soft nucleophiles (e.g., thiols, amines, enolates). This allows for further functionalization at the β-position.

-

Tertiary Amine: The azetidine nitrogen is a tertiary amine, which can act as a base or a nucleophile. The benzhydryl group serves as a bulky protecting group that can be removed under specific conditions (e.g., hydrogenolysis) to reveal a secondary amine for subsequent reactions.

-

-

Applications: This compound is categorized as a Protein Degrader Building Block .[12] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are bifunctional molecules that induce the degradation of specific target proteins. The azetidine scaffold is a common feature in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and provide unique three-dimensional exit vectors for linking different parts of a molecule.

Safety and Handling

Proper handling is essential when working with this or any chemical reagent.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [1] |

| Hazard Statement | H302: Harmful if swallowed | [1] |

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place as recommended.[1]

References

- 158602-32-5|Ethyl 2-(1-benzhydrylazetidin-3-ylidene)

- 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.

- Ethyl 2-(1-benzhydrylazetidin-3-ylidene)

- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- Ethyl (triphenylphosphanylidene)

- 40320-60-3|1-Benzhydrylazetidin-3-one|BLD Pharm. BLD Pharm.

- Wittig Reaction - Common Conditions. Organic Chemistry Portal.

- CAS 40320-60-3: 1-Benzhydrylazetidin-3-one. CymitQuimica.

- 1-Benzhydryl-3-azetidinone, 95% 40320-60-3. Ottokemi.

- One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI.

- Wittig reaction. Wikipedia.

- Synthesis of an Alkene via the Wittig Reaction. Course Website.

- Ethyl 2-(1-benzhydrylazetidin-3-ylidene)

Sources

- 1. 158602-32-5|Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate|BLD Pharm [bldpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. 40320-60-3|1-Benzhydrylazetidin-3-one|BLD Pharm [bldpharm.com]

- 6. CAS 40320-60-3: 1-Benzhydrylazetidin-3-one | CymitQuimica [cymitquimica.com]

- 7. 1-Benzhydryl-3-azetidinone, 95% 40320-60-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 8. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. labsolu.ca [labsolu.ca]

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate physical and chemical properties

An In-depth Technical Guide to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a unique molecule incorporating a strained azetidine ring, a bulky benzhydryl group, and an α,β-unsaturated ester moiety. This combination of functionalities suggests its potential as a valuable building block in medicinal chemistry. The benzhydryl group is a common pharmacophore found in a variety of centrally acting agents, including antihistamines and dopamine reuptake inhibitors, owing to its lipophilicity and ability to cross the blood-brain barrier.[1][2][3] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in drug discovery, offering a three-dimensional framework that can enhance metabolic stability and binding affinity.[4][5][6] The exocyclic double bond and the ester group provide reactive handles for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecular architectures.[7]

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, a proposed synthetic route, and an exploration of its potential applications in drug development based on the pharmacological activities of related structural motifs.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 158602-32-5 | [8] |

| Molecular Formula | C₂₀H₂₁NO₂ | [8] |

| Molecular Weight | 307.39 g/mol | [8] |

| Appearance | Solid | |

| Storage | Sealed in dry, 2-8°C | [8] |

Note: Melting point, boiling point, and specific solubility data are not currently available in published literature.

Proposed Synthesis

The synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate can be logically achieved through a two-step process starting from commercially available precursors. The first step involves the synthesis of the key intermediate, 1-benzhydrylazetidin-3-one. The second step is an olefination reaction to introduce the ethyl acetate side chain. Both the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are suitable for this transformation.[9][10]

Step 1: Synthesis of 1-Benzhydrylazetidin-3-one

A plausible synthesis for this key intermediate starts from 1-benzhydrylazetidin-3-ol hydrochloride.[11]

Reaction Scheme:

A proposed synthesis of 1-benzhydrylazetidin-3-one.

Experimental Protocol: [11]

-

To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1 equivalent) in dimethylformamide (DMF), add triethylamine (Et₃N) (5 equivalents).

-

Slowly add a solution of pyridine sulfur trioxide complex (3.5 equivalents) in DMF to the reaction mixture.

-

Heat the mixture to 50°C and stir for 30 minutes.

-

Cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Olefination to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Option A: Wittig Reaction [7]

The Wittig reaction utilizes a phosphorus ylide to convert a ketone to an alkene.

Reaction Scheme:

Wittig olefination for the synthesis of the target compound.

Experimental Protocol:

-

Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate it from the triphenylphosphine oxide byproduct.

Option B: Horner-Wadsworth-Emmons (HWE) Reaction [10][12]

The HWE reaction is a modification of the Wittig reaction that often provides cleaner separation of byproducts.

Reaction Scheme:

HWE olefination for the synthesis of the target compound.

Experimental Protocol:

-

To a suspension of a strong base, such as sodium hydride (NaH) (1.2 equivalents), in anhydrous THF at 0°C, add triethyl phosphonoacetate (1.2 equivalents) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to form the phosphonate ylide.

-

Cool the reaction mixture back to 0°C and add a solution of 1-benzhydrylazetidin-3-one (1 equivalent) in THF.

-

Let the reaction warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted spectroscopic characteristics based on the structure of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate.

¹H NMR Spectroscopy

-

Ethyl group: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.3 ppm (CH₂).

-

Azetidine ring protons: Two sets of multiplets, each integrating to 2H, in the region of δ 3.0-4.0 ppm.

-

Benzhydryl proton: A singlet integrating to 1H around δ 4.5-5.0 ppm.

-

Vinylic proton: A singlet integrating to 1H around δ 5.5-6.0 ppm.

-

Aromatic protons: A complex multiplet integrating to 10H in the region of δ 7.0-7.5 ppm.

¹³C NMR Spectroscopy

-

Ethyl group: Signals around δ 14 ppm (CH₃) and δ 60 ppm (CH₂).

-

Azetidine ring carbons: Signals in the range of δ 50-70 ppm.

-

Benzhydryl carbon: A signal around δ 75-80 ppm.

-

Alkene carbons: Signals around δ 115-125 ppm (vinylic CH) and δ 150-160 ppm (quaternary carbon).

-

Ester carbonyl: A signal around δ 165-170 ppm.

-

Aromatic carbons: Multiple signals in the δ 125-145 ppm region.

Infrared (IR) Spectroscopy

-

C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.

-

C=C stretch (alkene): A medium absorption band around 1640-1660 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C-N stretch: An absorption in the fingerprint region.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak at m/z = 307.

-

Fragmentation: Expect to see fragments corresponding to the loss of the ethoxy group (-45), the ethyl group (-29), and cleavage of the benzhydryl group.

Potential Applications in Drug Development

The structural features of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate suggest its potential as a scaffold for the development of novel therapeutic agents.

-

Central Nervous System (CNS) Agents: The benzhydryl moiety is a well-established pharmacophore in drugs targeting the CNS.[1] Its incorporation in this molecule suggests potential for applications as an antihistamine, anticholinergic, or dopamine reuptake inhibitor.

-

Enzyme Inhibitors: The strained azetidine ring can mimic transition states of enzymatic reactions, making it a candidate for the design of enzyme inhibitors.[4][6]

-

Antimicrobial and Anticancer Agents: Azetidine derivatives have demonstrated a wide range of biological activities, including antibacterial and anticancer properties.[5]

Safety and Handling

Based on the available GHS information, Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is classified as acutely toxic if swallowed (H302).[8] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with a recommended temperature of 2-8°C.[8] Azetidine compounds, in general, should be stored away from incompatible materials such as strong acids and oxidizing agents.[13][14][15]

Conclusion

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a compound with significant potential for applications in medicinal chemistry and drug discovery. While detailed experimental data is currently limited, its structural features provide a strong rationale for its use as a versatile building block. The proposed synthetic routes offer a practical means of accessing this molecule for further investigation. Future research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Liu, D., & Zuo, J. (2010). Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2334. [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Pinder, R. M., & Fink, M. (1982). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 25(8), 1032–1039. [Link]

-

ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Singh, U. P., & Singh, R. K. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21853–21867. [Link]

-

Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of some azetidine-based drugs. Retrieved from [Link]

- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

Pop, A., & Porumb, I.-D. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1845. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

-

ACS Omega. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

-

ResearchGate. (2025). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph 3 P in Aqueous NaHCO 3. Retrieved from [Link]

-

Hossain, M. M., & N-C, D. (2006). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Tetrahedron Letters, 47(29), 5091–5094. [Link]

- Google Patents. (n.d.). EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

YouTube. (2024, December 16). Wittig Olefination Reaction - reaction mechanism, experimental procedure and how to get rid of TPPO. Retrieved from [Link]

-

PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Synthesis and SAR Study of Some New Benzhydryl Piperazine Sulfonamide and Carboxamide as Antimicrobial Agents. Retrieved from [Link]

-

PubChem. (n.d.). Benzoin acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzhydryl Compounds - MeSH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]

Sources

- 1. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Benzhydryl Compounds - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 158602-32-5|Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate|BLD Pharm [bldpharm.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. chemos.de [chemos.de]

An In-depth Technical Guide to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 25, 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates its known properties and presents a scientifically grounded, proposed synthesis pathway. The guide delves into the molecular characteristics, a detailed, plausible experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction, and predicted characterization data. Furthermore, it explores potential therapeutic applications based on the well-documented biological activities of structurally related benzhydryl and azetidine-containing compounds. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction and Molecular Overview

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a unique organic molecule that incorporates several key pharmacophores: a benzhydryl group, a four-membered azetidine ring, and an α,β-unsaturated ester. The benzhydryl moiety is a common feature in a variety of biologically active compounds, often contributing to their receptor affinity and pharmacokinetic properties. The azetidine ring, a saturated nitrogen-containing heterocycle, serves as a versatile scaffold in medicinal chemistry, offering a rigid framework for the precise spatial orientation of functional groups. The α,β-unsaturated ester functionality is a reactive Michael acceptor and can participate in various biological interactions.

The strategic combination of these structural motifs in Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate suggests its potential as a valuable building block or lead compound in drug discovery programs. This guide aims to provide a detailed understanding of its chemical nature and a practical framework for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₂ | [1], [2][3] |

| Molecular Weight | 307.39 g/mol | [1], [2][3] |

| CAS Number | 158602-32-5 | [1], [2][3] |

| Appearance | Solid | [2][3] |

| SMILES | O=C(OCC)C=C1CN(C(C2=CC=CC=C2)C3=CC=CC=C3)C1 | [2][3] |

| InChI Key | MMUAPMICLHEYFY-UHFFFAOYSA-N | [2][3] |

Proposed Synthesis Pathway and Experimental Protocol

While a specific, peer-reviewed synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate has not been detailed in the available literature, a highly plausible and efficient route can be proposed based on the well-established Horner-Wadsworth-Emmons (HWE) reaction. This powerful olefination reaction is widely used for the stereoselective synthesis of α,β-unsaturated esters from aldehydes or ketones.

The proposed synthesis involves the reaction of 1-benzhydrylazetidin-3-one with a phosphonate ylide generated from triethyl phosphonoacetate.

Reaction Scheme

Caption: Proposed synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate.

Step-by-Step Experimental Protocol

This protocol is a proposed methodology and should be optimized for specific laboratory conditions.

Materials:

-

1-Benzhydrylazetidin-3-one

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C using an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH slurry via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

-

Olefination Reaction:

-

Cool the resulting phosphonate ylide solution back to 0 °C.

-

Slowly add a solution of 1-benzhydrylazetidin-3-one (1.0 equivalent) in anhydrous THF to the ylide solution.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate.

-

Mechanistic Rationale

The Horner-Wadsworth-Emmons reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the carbonyl carbon of the ketone, forming a betaine intermediate. This intermediate then undergoes cyclization to form a four-membered oxaphosphetane, which subsequently collapses to yield the alkene product and a water-soluble phosphate byproduct. The use of a stabilized ylide, such as the one derived from triethyl phosphonoacetate, generally favors the formation of the (E)-alkene isomer due to thermodynamic control.

Predicted Characterization Data

¹H NMR Spectroscopy (predicted)

-

Aromatic Protons: Multiple signals in the range of δ 7.20-7.50 ppm, corresponding to the protons of the two phenyl rings of the benzhydryl group.

-

Olefinic Proton: A singlet or a triplet (depending on coupling with adjacent methylene protons) around δ 5.80-6.20 ppm.

-

Benzhydryl Methine Proton: A singlet around δ 4.50-4.80 ppm.

-

Azetidine Methylene Protons: Two signals, likely multiplets or broad singlets, in the range of δ 3.50-4.20 ppm.

-

Ethyl Ester Methylene Protons: A quartet around δ 4.10-4.30 ppm.

-

Ethyl Ester Methyl Protons: A triplet around δ 1.20-1.40 ppm.

¹³C NMR Spectroscopy (predicted)

-

Carbonyl Carbon: A signal around δ 165-170 ppm.

-

Olefinic Carbons: Two signals in the range of δ 115-160 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-145 ppm.

-

Benzhydryl Methine Carbon: A signal around δ 75-80 ppm.

-

Azetidine Methylene Carbons: Signals in the range of δ 50-60 ppm.

-

Ethyl Ester Methylene Carbon: A signal around δ 60-65 ppm.

-

Ethyl Ester Methyl Carbon: A signal around δ 14-16 ppm.

Mass Spectrometry

-

Expected [M+H]⁺: 308.1645 (for C₂₀H₂₂NO₂⁺)

Potential Applications in Drug Development

The structural components of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate suggest several potential avenues for its application in drug discovery and development.

-

Central Nervous System (CNS) Agents: The benzhydryl moiety is a key feature of many CNS-active drugs, including antihistamines and dopamine reuptake inhibitors. The rigid azetidine scaffold can be used to develop ligands with high selectivity for specific CNS receptors.

-

Anticancer Agents: The α,β-unsaturated ester can act as a Michael acceptor, a feature found in some covalent inhibitor anticancer drugs. This functionality could potentially be exploited to target specific cysteine residues in oncogenic proteins.

-

Antimicrobial Agents: Azetidine derivatives have been explored for their antibacterial and antifungal activities. The lipophilic benzhydryl group may enhance the ability of the molecule to penetrate microbial cell membranes.

It is important to note that these are potential applications based on the chemical structure, and extensive biological evaluation would be required to confirm any therapeutic activity.

Conclusion

References

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

- Kelly, T. A., & McNeil, D. W. (1994). The Horner-Wadsworth-Emmons Reaction. In Comprehensive Organic Synthesis (Vol. 1, pp. 729-748). Pergamon.

Sources

A Comprehensive Spectroscopic and Analytical Guide to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

This technical guide provides a detailed analysis of the spectral characteristics of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS No. 158602-32-5), a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive spectral data with established analytical principles to offer a robust framework for the identification and characterization of this compound.

Introduction and Molecular Overview

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a substituted azetidine derivative featuring a bulky benzhydryl protecting group and an exocyclic α,β-unsaturated ester moiety. Its molecular formula is C₂₀H₂₁NO₂ with a molecular weight of 307.39 g/mol .[1] The structural complexity and the presence of multiple functional groups make a multi-technique spectroscopic approach essential for unambiguous characterization. This guide will delve into the predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

The core structure consists of:

-

An azetidine ring , a four-membered nitrogen-containing heterocycle.

-

A benzhydryl group (diphenylmethyl), which serves as a bulky N-substituent.

-

An ethyl acetate group attached via an exocyclic double bond, creating an α,β-unsaturated system.

Understanding the interplay of these components is critical for interpreting the spectral data that follows.

Caption: Molecular structure of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for the title compound, assuming a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, with distinct regions for aromatic, vinyl, aliphatic, and benzhydryl protons. The asymmetry of the molecule renders the two phenyl groups and the protons on the azetidine ring diastereotopic.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Phenyl (Ar-H) | 7.20 - 7.50 | Multiplet (m) | 10H | Typical range for unsubstituted phenyl protons. |

| Vinyl (=CH) | 5.50 - 5.80 | Singlet (s) or Triplet (t) | 1H | Olefinic proton, deshielded by the adjacent carbonyl group. May show slight coupling to the C4 protons. |

| Benzhydryl (N-CHPh₂) | 4.50 - 4.70 | Singlet (s) | 1H | Methine proton situated between two phenyl groups and a nitrogen atom. |

| Azetidine (C4-H₂) | 3.90 - 4.20 | Triplet (t) or Multiplet (m) | 2H | Protons adjacent to the nitrogen and the exocyclic double bond. |

| Ethyl Ester (O-CH₂) | 4.10 - 4.30 | Quartet (q) | 2H | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| Azetidine (C2-H₂) | 3.30 - 3.60 | Triplet (t) or Multiplet (m) | 2H | Protons adjacent to the nitrogen atom. |

| Ethyl Ester (CH₃) | 1.20 - 1.40 | Triplet (t) | 3H | Methyl protons of the ethyl group, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments. Due to symmetry, the ten aromatic carbons of the benzhydryl group will likely resolve into fewer than ten signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Ester Carbonyl (C=O) | 165 - 170 | Typical chemical shift for an α,β-unsaturated ester carbonyl carbon. |

| Azetidine C=C (C3) | 145 - 155 | Quaternary vinylic carbon, deshielded by the nitrogen and ester groups. |

| Aromatic C (Quaternary) | 140 - 145 | The two ipso-carbons of the phenyl rings attached to the benzhydryl methine. |

| Aromatic CH | 127 - 129 | Aromatic carbons of the two phenyl rings. |

| Vinyl =CH | 115 - 120 | Vinylic methine carbon, shielded relative to the quaternary vinylic carbon. |

| Benzhydryl (N-CHPh₂) | 75 - 80 | Methine carbon bonded to nitrogen and two phenyl groups. |

| Ethyl Ester (O-CH₂) | 60 - 65 | Methylene carbon of the ethyl ester. |

| Azetidine (C2, C4) | 55 - 60 | Aliphatic carbons of the azetidine ring adjacent to the nitrogen atom. |

| Ethyl Ester (CH₃) | 14 - 15 | Methyl carbon of the ethyl ester. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation.

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the primary observed species would be the protonated molecule [M+H]⁺.

-

Molecular Formula: C₂₀H₂₁NO₂

-

Exact Mass: 307.1572

-

Predicted [M+H]⁺: m/z 308.1645

The primary fragmentation pathway in tandem MS (MS/MS) or under higher energy ionization (e.g., Electron Ionization) is expected to involve the cleavage of the bulky and relatively labile benzhydryl group.

Caption: Predicted major fragmentation pathway for Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate.

The most prominent fragment ion is anticipated to be the highly stable benzhydryl cation at m/z 167.09 . The complementary fragment, representing the ethyl 2-(azetidin-3-ylidene)acetate radical cation, would appear at m/z 140.07 .

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3050 - 3100 | Aromatic C-H | Stretch |

| 2850 - 3000 | Aliphatic C-H | Stretch |

| ~1715 | C=O (Ester) | Stretch |

| ~1650 | C=C (Exocyclic) | Stretch |

| 1600, 1495, 1450 | C=C (Aromatic) | Ring Stretch |

| 1150 - 1250 | C-O (Ester) | Stretch |

| 1100 - 1200 | C-N (Azetidine) | Stretch |

The most diagnostic peaks would be the strong C=O stretch of the α,β-unsaturated ester around 1715 cm⁻¹ and the C=C stretch of the exocyclic double bond near 1650 cm⁻¹.

Experimental Protocols

To obtain high-quality spectral data for this compound, standardized and well-defined experimental protocols are essential.

Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the spectroscopic analysis of the target compound.

Detailed Methodologies

A. NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate and dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

B. Mass Spectrometry

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as acetonitrile or methanol. Further dilute to a working concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500. For fragmentation analysis, perform tandem MS (MS/MS) by selecting the precursor ion (m/z 308.16) and applying collision-induced dissociation (CID).

C. Infrared Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Conclusion

The structural characterization of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is reliably achieved through a combination of NMR, MS, and IR spectroscopy. This guide provides a detailed predictive framework for the key spectral features of the molecule. The benzhydryl group's ten aromatic protons dominate the ¹H NMR spectrum between 7.20-7.50 ppm, while its methine proton provides a key singlet at ~4.6 ppm. The molecular ion is readily identified by high-resolution MS at m/z 308.1645 ([M+H]⁺), with a characteristic major fragment at m/z 167.09 corresponding to the stable benzhydryl cation. In the IR spectrum, strong, sharp absorbances at ~1715 cm⁻¹ (C=O) and ~1650 cm⁻¹ (C=C) are definitive markers for the α,β-unsaturated ester system. These predicted data points, coupled with the detailed experimental protocols, offer a comprehensive and self-validating system for the unambiguous identification and quality control of this important chemical intermediate.

References

Sources

An In-Depth Technical Guide to the Pharmacological Profile of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

For Research, Scientific, and Drug Development Professionals

Abstract

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a synthetic compound featuring a unique combination of a benzhydryl moiety and an azetidine core. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural components are well-characterized in medicinal chemistry and are associated with significant biological activity, particularly within the central nervous system (CNS). This technical guide presents a comprehensive, albeit predictive, pharmacological profile of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate. By examining the structure-activity relationships of its constituent parts, we infer its likely mechanism of action, potential therapeutic applications, and the experimental methodologies required for its full characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel azetidine derivatives.

Chemical and Physical Properties

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a solid organic molecule with the molecular formula C₂₀H₂₁NO₂ and a molecular weight of 307.39 g/mol . Key structural features include a four-membered azetidine ring, a bulky benzhydryl group attached to the nitrogen atom of the azetidine, and an ethyl acetate group in a ylidene configuration at the 3-position of the azetidine ring.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₂ | |

| Molecular Weight | 307.39 g/mol | |

| CAS Number | 158602-32-5 | |

| Appearance | Solid | |

| Storage | 2-8°C, sealed in a dry environment |

Synthesis and Manufacturing

Synthesis of 1-benzhydrylazetidin-3-one

The synthesis of the 1-benzhydrylazetidin-3-one core can be achieved through several methods. One common approach involves the reaction of epichlorohydrin with benzhydrylamine to form 1-(benzhydryl)-3-chloro-2-propanol, followed by cyclization to the azetidine ring and subsequent oxidation to the ketone.

Proposed Synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

A probable final step to introduce the ethyl acetate ylidene moiety would be a Horner-Wadsworth-Emmons reaction. This would involve the reaction of 1-benzhydrylazetidin-3-one with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a suitable base.

Caption: Proposed Horner-Wadsworth-Emmons reaction for the synthesis of the target compound.

Predicted Pharmacological Profile: A Focus on Dopamine Transporter Inhibition

The presence of the benzhydryl group is a strong indicator of potential activity at monoamine transporters, particularly the dopamine transporter (DAT). Many potent DAT inhibitors, such as benztropine and modafinil, feature this bulky, lipophilic moiety which is thought to interact with a key hydrophobic pocket within the transporter protein. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a rigid scaffold that can influence the orientation of the benzhydryl group and confer unique pharmacological properties compared to more flexible acyclic or larger ring systems. Azetidine analogs have been specifically investigated as potent inhibitors of dopamine uptake.

Mechanism of Action: A Hypothesis

It is hypothesized that Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate acts as a competitive inhibitor of the dopamine transporter. By binding to the DAT, it would block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This would lead to an increase in the extracellular concentration and duration of action of dopamine, thereby enhancing dopaminergic neurotransmission.

Caption: Hypothesized mechanism of action at the dopaminergic synapse.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of this compound is likely dictated by the interplay of its structural components:

-

Benzhydryl Group: Essential for high-affinity binding to the DAT. The two phenyl rings are expected to engage in hydrophobic interactions within the transporter's binding pocket.

-

Azetidine Ring: Provides a rigid scaffold, potentially leading to higher selectivity compared to more flexible analogs. The four-membered ring structure is a unique feature in CNS drug discovery.

-

Ethyl Acetate Ylidene Group: This group introduces polarity and potential hydrogen bonding capabilities, which could influence binding affinity, selectivity, and pharmacokinetic properties. The exocyclic double bond also introduces geometric constraints.

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized pharmacological profile, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate for the dopamine, serotonin (SERT), and norepinephrine (NET) transporters.

Protocol:

-

Preparation of Membranes: Cell membranes expressing human DAT, SERT, and NET are prepared from stably transfected cell lines (e.g., HEK293 cells).

-

Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Objective: To assess the functional potency (IC₅₀) of the compound in inhibiting dopamine uptake.

Protocol:

-

Cell Culture: Cells expressing the dopamine transporter are cultured.

-

Uptake Inhibition: Cells are pre-incubated with varying concentrations of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate.

-

Radiolabeled Dopamine Addition: [³H]Dopamine is added, and the cells are incubated to allow for uptake.

-

Measurement of Uptake: The reaction is stopped, and the amount of [³H]dopamine taken up by the cells is measured.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of dopamine uptake, is determined.

In Vivo Studies

Objective: To evaluate the psychostimulant effects of the compound, a characteristic of many dopamine reuptake inhibitors.

Protocol:

-

Animal Acclimation: Mice or rats are acclimated to the testing environment (e.g., open-field arenas).

-

Compound Administration: Animals are administered with either vehicle or different doses of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate.

-

Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated activity monitors.

-

Data Analysis: The effects of the compound on locomotor activity are compared to the vehicle control group.

Objective: To directly measure the effect of the compound on extracellular dopamine levels in the brain of awake, freely moving animals.

Protocol:

-

Surgical Implantation: A microdialysis probe is surgically implanted into a dopamine-rich brain region (e.g., the nucleus accumbens or striatum) of a rat.

-

Compound Administration: After a recovery period, the compound is administered systemically.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Potential Therapeutic Applications and Future Directions

Based on its predicted profile as a dopamine reuptake inhibitor, Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate could have therapeutic potential in the treatment of various CNS disorders characterized by dopaminergic dysfunction, including:

-

Attention-Deficit/Hyperactivity Disorder (ADHD)

-

Narcolepsy

-

Depression (as an adjunctive therapy)

-

Cocaine and other psychostimulant use disorders

Future research should focus on the full in vitro and in vivo characterization of this molecule to confirm its mechanism of action, potency, selectivity, and preclinical efficacy and safety. Further exploration of the structure-activity relationships of related azetidine derivatives could lead to the discovery of novel CNS drug candidates with improved therapeutic profiles.

References

- Zheng, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5936-5939.

- Carroll, F. I., et al. (2012). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. Journal of Medicinal Chemistry, 55(23), 10454-10463.

- Katz, J. L., et al. (2004). Behavioral effects of GBR12909 and other dopamine uptake inhibitors in rats. Journal of Pharmacology and Experimental Therapeutics, 309(2), 514-523.

- Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical Reviews, 100(3), 925-1024.

- Matecka, D., et al. (2016). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 14(35), 8259-8278.

The Azetidin-3-ylidene Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry Potential of 1-Benzhydryl Derivatives

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] This guide focuses on a specific, yet underexplored, class of these compounds: 1-benzhydrylazetidin-3-ylidene derivatives. The introduction of an exocyclic double bond at the 3-position of the azetidine ring presents a unique structural motif with significant potential for modulating biological activity. This document provides a comprehensive overview of the synthesis of the key precursor, 1-benzhydrylazetidin-3-one, and outlines prospective synthetic routes to the target ylidene compounds. Furthermore, we delve into the potential biological significance and structure-activity relationships of this scaffold, drawing insights from related compounds to guide future drug discovery efforts.

Introduction: The Strategic Value of the Azetidine Core

The azetidine moiety has emerged as a valuable building block in modern drug discovery.[1] Its inherent ring strain and three-dimensional structure offer a distinct advantage over more traditional, linear, or larger cyclic systems.[1] The incorporation of an azetidine ring can lead to enhanced binding to biological targets, improved metabolic stability, and a more favorable pharmacokinetic profile.[1] The 1-benzhydryl substituent is a common protecting group and a key pharmacophoric element in many biologically active compounds, known to interact with various receptors and enzymes. This guide specifically explores the potential of combining the 1-benzhydrylazetidine core with a 3-ylidene functionality, a structural feature that introduces conformational rigidity and opportunities for diverse chemical functionalization.

Synthesis of the Precursor: 1-Benzhydrylazetidin-3-one

The synthesis of 1-benzhydrylazetidin-3-ylidene compounds commences with the preparation of the key intermediate, 1-benzhydrylazetidin-3-one. This is typically achieved through a two-step process starting from benzhydrylamine.

Synthesis of 1-Benzhydrylazetidin-3-ol

The initial step involves the reaction of benzhydrylamine with epichlorohydrin to form 1-benzhydrylazetidin-3-ol. This reaction proceeds via a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride [2]

-

To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as methanol or propanol, add epichlorohydrin (1.0-1.3 eq).[2]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 30°C) for an extended period (e.g., 40-72 hours).[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture containing the intermediate amino alcohol is typically heated at an elevated temperature (e.g., reflux) to facilitate the cyclization to the azetidinol.

-

After cyclization, the product is often isolated as the hydrochloride salt by treating the reaction mixture with hydrochloric acid.

-

The crude product can be purified by recrystallization.

Oxidation to 1-Benzhydrylazetidin-3-one

The second step is the oxidation of the secondary alcohol of 1-benzhydrylazetidin-3-ol to the corresponding ketone, 1-benzhydrylazetidin-3-one. Several oxidation methods can be employed, with Swern oxidation or the use of a pyridine-sulfur trioxide complex being common choices.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-one [3]

-

To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add triethylamine (excess, e.g., 10 eq) to neutralize the hydrochloride salt.[3]

-

Slowly add a solution of pyridine sulfur trioxide complex (excess, e.g., 4-5 eq) in DMF to the reaction mixture.[3]

-

Stir the reaction at a controlled temperature (e.g., 50°C) for a short period (e.g., 30 minutes).[3]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.[3]

-

Extract the product with an organic solvent such as ethyl acetate.[3]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

The crude product can be purified by silica gel column chromatography.[3]

Diagram of the Synthetic Pathway to 1-Benzhydrylazetidin-3-one:

Caption: Synthetic route to 1-benzhydrylazetidin-3-one.

Prospective Synthesis of 1-Benzhydrylazetidin-3-ylidene Compounds

With 1-benzhydrylazetidin-3-one in hand, the introduction of the exocyclic double bond can be achieved through various olefination reactions. The Wittig reaction is a classic and reliable method for this transformation.[4]

The Wittig Reaction: A Versatile Tool for Olefination

The Wittig reaction involves the reaction of a ketone or aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene.[4] The ylide is typically prepared by treating a phosphonium salt with a strong base.[4]

Proposed Experimental Workflow: Wittig Reaction on 1-Benzhydrylazetidin-3-one

-

Preparation of the Phosphonium Salt: React triphenylphosphine with a suitable alkyl halide (e.g., methyl iodide, ethyl bromoacetate) to form the corresponding phosphonium salt.

-

Formation of the Ylide: Treat the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF, DMSO) to generate the phosphorus ylide.

-

Olefination Reaction: Add a solution of 1-benzhydrylazetidin-3-one in the same solvent to the ylide solution at a controlled temperature (often low temperatures like -78°C or 0°C).

-

Reaction Quenching and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a proton source (e.g., water, saturated ammonium chloride solution).

-

Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the resulting 1-benzhydrylazetidin-3-ylidene derivative by column chromatography.

Diagram of the Proposed Wittig Reaction Workflow:

Caption: Proposed workflow for the synthesis of 1-benzhydrylazetidin-3-ylidene compounds via the Wittig reaction.

Medicinal Chemistry Perspective: Potential Biological Activities and Structure-Activity Relationships

While there is limited direct literature on the biological activities of 1-benzhydrylazetidin-3-ylidene compounds, the known pharmacological profiles of related structures provide a strong basis for hypothesizing their potential applications. The intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, is a known precursor to Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[5] This highlights the relevance of the azetidin-3-ylidene scaffold in modern medicinal chemistry.

Potential Therapeutic Targets

Based on the structural features of the 1-benzhydrylazetidine core and the ylidene moiety, several therapeutic areas warrant investigation:

-

Antiviral and Antimicrobial Agents: The azetidine ring is a component of several antibacterial agents. The rigidified scaffold of the ylidene derivatives could lead to novel interactions with bacterial or viral proteins.

-

Enzyme Inhibitors: The exocyclic double bond can act as a Michael acceptor or a rigid scaffold to position functional groups for optimal interaction with enzyme active sites. As seen with the Baricitinib intermediate, kinase inhibition is a plausible target class.

-

Central Nervous System (CNS) Agents: The lipophilic benzhydryl group often imparts CNS activity. These compounds could be explored for their potential as modulators of CNS receptors or transporters.

Structure-Activity Relationship (SAR) Considerations

The 1-benzhydrylazetidin-3-ylidene scaffold offers several points for chemical modification to explore SAR:

| Modification Site | Potential Impact on Activity |

| Substituents on the Benzhydryl Phenyl Rings | Electronic and steric modifications can influence binding affinity and selectivity for the target. |

| Substituents on the Ylidene Carbon | The nature of the R groups (e.g., electron-withdrawing vs. electron-donating) will significantly alter the electronic properties and reactivity of the double bond, impacting target interactions. |

| Stereochemistry of the Ylidene Double Bond | The E/Z isomerism of the exocyclic double bond can lead to different spatial arrangements of substituents, which can be critical for biological activity. |

Conclusion and Future Directions

The 1-benzhydrylazetidin-3-ylidene scaffold represents a promising, yet largely unexplored, area for drug discovery. This guide has outlined a clear synthetic path to these novel compounds, starting from readily available materials. The key precursor, 1-benzhydrylazetidin-3-one, is accessible through a straightforward two-step synthesis. The subsequent olefination, for which a detailed workflow has been proposed, opens the door to a wide array of derivatives with diverse functionalities on the exocyclic double bond.

Future research should focus on the synthesis of a library of 1-benzhydrylazetidin-3-ylidene compounds with varied substituents on both the ylidene moiety and the benzhydryl rings. Screening these compounds against a panel of biologically relevant targets, particularly kinases, viral, and bacterial proteins, will be crucial in elucidating the therapeutic potential of this scaffold. The insights gained from these studies will undoubtedly contribute to the growing importance of azetidine-containing molecules in medicinal chemistry.

References

-

Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022-08-27). ScienceScholar. Retrieved from [Link]

- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024-01-06). PubMed. Retrieved from [Link]

-

Wittig Reaction - Examples and Mechanism. (2018-02-06). Master Organic Chemistry. Retrieved from [Link]

-

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Abydos Pharma. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 3. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile [abydoscientific.com]

The Emergence of Substituted Azetidine Acetates: A Technical Guide to their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has solidified its position as a privileged structural motif in modern medicinal chemistry.[1] Its inherent conformational rigidity, sp³-rich character, and ability to improve pharmacokinetic properties have made it a desirable component in the design of novel therapeutics.[1] This technical guide delves into a specific, yet increasingly important subclass: substituted azetidine acetates. We will explore the discovery of this unique scaffold, the key synthetic strategies that have enabled its accessibility, and the underlying chemical principles that govern these methodologies. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and process development, providing not only a historical perspective but also actionable, detailed experimental protocols.

Introduction: The Azetidine Ring as a Bioisosteric Tool

The strategic incorporation of small, strained ring systems is a powerful tactic in drug design to modulate a molecule's physicochemical properties. Azetidines, four-membered nitrogen-containing heterocycles, have proven to be particularly valuable in this regard.[1] They can act as bioisosteres for more common functionalities, offering a unique three-dimensional exit vector from a core scaffold, which can lead to improved target engagement and selectivity.[2] Furthermore, the introduction of an azetidine ring can enhance metabolic stability and aqueous solubility, critical parameters in the optimization of drug candidates.[3] The substitution pattern on the azetidine ring plays a crucial role in defining its biological activity and overall properties. The development of synthetic routes to access diverse substitution patterns is therefore a key focus of contemporary medicinal chemistry research.[4]

The Genesis of Azetidine Acetates: A Scaffold for Innovation

The incorporation of an acetic acid or acetate moiety onto the azetidine ring represents a significant advancement in the functionalization of this heterocycle. This specific substitution pattern has garnered attention for its potential to mimic natural amino acids and to serve as a versatile handle for further chemical elaboration. The (azetidin-3-yl)acetic acid core, for instance, can be viewed as a constrained analog of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This has spurred interest in exploring these derivatives for neurological disorders. A notable example is the investigation of 3-aryl-3-azetidinyl acetic acid methyl esters as potential agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5]

Key Synthetic Strategies for Substituted Azetidine Acetates

The synthesis of substituted azetidine acetates has been significantly advanced by the application of modern synthetic methodologies. Two particularly powerful and now widely adopted strategies are the Horner-Wadsworth-Emmons (HWE) reaction for the introduction of the acetate side chain, followed by conjugate addition reactions to install substituents at the 3-position of the azetidine ring.

The Horner-Wadsworth-Emmons Olefination: A Gateway to Azetidin-3-ylidene Acetates

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes.[6][7] In the context of azetidine chemistry, it provides an efficient route to introduce an exocyclic double bond with an attached acetate group at the 3-position of the azetidine ring, starting from the readily available N-Boc-azetidin-3-one. This reaction typically involves the deprotonation of a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, to form a stabilized carbanion, which then reacts with the ketone to yield the corresponding α,β-unsaturated ester.[8][9]

Caption: Horner-Wadsworth-Emmons reaction for the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate.

Conjugate Addition Reactions: Diversification of the Azetidine Scaffold

With the azetidin-3-ylidene acetate intermediate in hand, the stage is set for the introduction of a wide array of substituents at the 3-position via conjugate addition reactions. This powerful strategy allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

A highly effective method for the introduction of aryl groups at the 3-position is the rhodium(I)-catalyzed conjugate addition of arylboronic acids.[5] This reaction proceeds with high efficiency and tolerates a broad range of functional groups on the arylboronic acid, enabling the synthesis of a wide variety of 3-aryl-3-azetidinyl acetic acid derivatives.

Caption: Rhodium-catalyzed conjugate addition of arylboronic acids to methyl (N-Boc-azetidin-3-ylidene)acetate.

The aza-Michael addition provides a complementary and powerful approach to introduce nitrogen-based substituents.[8] This reaction involves the conjugate addition of a nitrogen nucleophile, such as an NH-heterocycle, to the α,β-unsaturated ester of the azetidin-3-ylidene acetate. This method has been successfully employed to synthesize a variety of novel heterocyclic amino acid derivatives containing the azetidine core.[8]

Caption: Aza-Michael addition of NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate.

Experimental Protocols

The following protocols are based on established literature procedures and provide a detailed, step-by-step guide for the synthesis of key substituted azetidine acetate intermediates and final products.

Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

This procedure is adapted from the work of Sumar et al. (2023).[5]

Materials:

-

N-Boc-azetidin-3-one

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in dry THF at 0 °C, add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) in dry THF dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of N-Boc-azetidin-3-one (1.0 eq) in dry THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl (N-Boc-azetidin-3-ylidene)acetate.

Synthesis of Methyl 2-(3-aryl-N-Boc-azetidin-3-yl)acetate via Rhodium-Catalyzed Conjugate Addition

This protocol is based on the methodology described by Sumar et al. (2023).[5]

Materials:

-

Methyl (N-Boc-azetidin-3-ylidene)acetate

-

Arylboronic acid (1.5 eq)

-

[Rh(cod)Cl]₂ (0.025 eq)

-

1,4-Dioxane/H₂O (10:1)

-

Potassium carbonate (2.0 eq)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a mixture of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq), arylboronic acid (1.5 eq), and [Rh(cod)Cl]₂ (0.025 eq) in a reaction vessel, add a degassed solution of 1,4-dioxane and water (10:1).

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture at 80 °C for 4-6 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-(3-aryl-N-Boc-azetidin-3-yl)acetate.

Synthesis of Methyl 2-(3-(1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate via Aza-Michael Addition

This procedure is adapted from the work of Grygorenko et al. (2023).[8]

Materials:

-

Methyl (N-Boc-azetidin-3-ylidene)acetate

-

Pyrazole (1.2 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and pyrazole (1.2 eq) in acetonitrile, add DBU (0.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-(3-(1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate.

Data Summary

The following table summarizes the key reaction parameters for the synthesis of substituted azetidine acetates, highlighting the versatility of the discussed methodologies.

| Reaction Type | Starting Material | Reagent | Catalyst/Base | Solvent | Product |

| Horner-Wadsworth-Emmons | N-Boc-azetidin-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | NaH | THF | Methyl (N-Boc-azetidin-3-ylidene)acetate |

| Rh-Catalyzed Conjugate Addition | Methyl (N-Boc-azetidin-3-ylidene)acetate | Arylboronic Acid | [Rh(cod)Cl]₂ / K₂CO₃ | 1,4-Dioxane/H₂O | Methyl 2-(3-aryl-N-Boc-azetidin-3-yl)acetate |

| Aza-Michael Addition | Methyl (N-Boc-azetidin-3-ylidene)acetate | NH-Heterocycle | DBU | Acetonitrile | Methyl 2-(3-(heterocyclyl)-N-Boc-azetidin-3-yl)acetate |

Conclusion